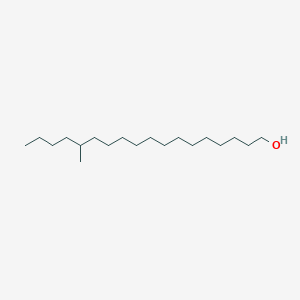
14-Methyloctadecan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-Methyloctadecan-1-OL is a long-chain primary fatty alcohol with a hydroxy function at the first carbon of an unbranched saturated chain of 18 carbon atomsThis compound is commonly used in various industrial applications, including lubricants, resins, perfumes, and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Methyloctadecan-1-OL can be achieved through various methods. One efficient approach involves the asymmetric synthesis from a key intermediate, ®-4-benzyloxy-2-methylbutan-1-ol, and 1,11-undecanediol. The process includes selective benzylation, iodination, and transformation into a phosphonium salt, followed by a Wittig reaction to construct the carbon skeleton .
Industrial Production Methods
Industrial production of this compound typically involves catalytic hydrogenation of stearic acid or certain fats. This method is widely used due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
14-Methyloctadecan-1-OL undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 14-methyloctadecanoic acid.
Reduction: Formation of 14-methyloctadecane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
14-Methyloctadecan-1-OL has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential neuroprotective effects in cerebral ischemic injury.
Industry: Utilized in the production of lubricants, resins, perfumes, and cosmetics.
Mechanism of Action
The mechanism of action of 14-Methyloctadecan-1-OL involves its interaction with biological membranes and metabolic pathways. It acts as an emollient, emulsifier, and thickener in various formulations. In neuroprotective applications, it prevents cerebral ischemic damage through the down-regulation of calpain-mediated STEP cleavage and activation of p38 MAPK .
Comparison with Similar Compounds
Similar Compounds
Octadecan-1-OL: A long-chain primary fatty alcohol with similar properties and applications.
16-Methyloctadecan-1-OL: Another methylated derivative with comparable uses.
Uniqueness
14-Methyloctadecan-1-OL is unique due to its specific methylation pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in specialized applications, particularly in the synthesis of sex pheromones for pest control .
Properties
CAS No. |
2490-02-0 |
|---|---|
Molecular Formula |
C19H40O |
Molecular Weight |
284.5 g/mol |
IUPAC Name |
14-methyloctadecan-1-ol |
InChI |
InChI=1S/C19H40O/c1-3-4-16-19(2)17-14-12-10-8-6-5-7-9-11-13-15-18-20/h19-20H,3-18H2,1-2H3 |
InChI Key |
AEDNWBJGPVBACN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)CCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



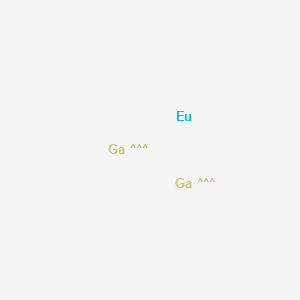
![Acetic acid, [(1-phenyl-1H-tetrazol-5-yl)thio]-, methyl ester](/img/structure/B14738742.png)

![5-[Bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14738757.png)
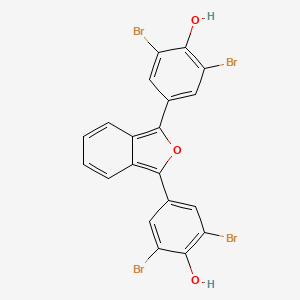
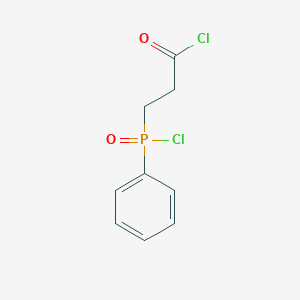

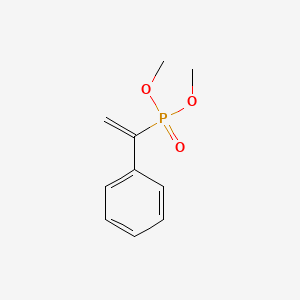
![1-{[(Morpholin-4-yl)sulfanyl]carbonothioyl}azepane](/img/structure/B14738805.png)
![hexacyclo[10.10.2.02,11.03,8.013,22.014,19]tetracosa-2(11),3,5,7,9,13(22),14,16,18,20-decaene-23,24-dicarboxylic acid](/img/structure/B14738810.png)
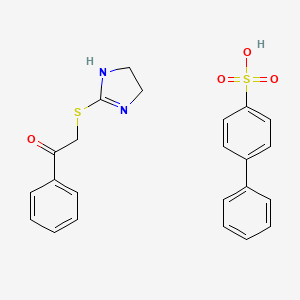
![2-[2-(Carboxymethyloxy)-3-propan-2-ylphenoxy]acetic acid](/img/structure/B14738829.png)
![Diethyl [(chloroacetyl)(4-methylphenyl)amino]propanedioate](/img/structure/B14738834.png)
